Bisindolylmaleimide X hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Bisindolylmaleimide X hydrochloride involves multiple steps, including the formation of bisindolylmaleimide derivatives through various chemical reactions. One approach detailed the efficient intramolecular cyclization reaction as a key step in creating a novel class of N-N′-macrocyclic bisindolylmaleimides, showcasing the compound's complex synthetic pathway (Faul et al., 1998).
Molecular Structure Analysis
Investigations into the molecular structure of Bisindolylmaleimide X hydrochloride reveal its intricate architecture. Studies have shown that the UV spectra and absorption properties depend significantly on the maleimide-indole torsion angles, highlighting the impact of molecular structure on its chemical behavior (Mandl et al., 2003).
Chemical Reactions and Properties
Bisindolylmaleimide derivatives exhibit toggle-switchable fluorescence controlled by reversible esterification/hydrolysis reactions. This characteristic allows for the dynamic modulation of fluorescence, illustrating the compound's reactive versatility (Li et al., 2012).
Physical Properties Analysis
The physical properties of Bisindolylmaleimide X hydrochloride, including its solubility, melting point, and thermal stability, are influenced by its molecular structure. Research into bisindolylmaleimides has highlighted their ability to form amorphous solid films that exhibit unique luminescence, pointing to the significance of physical properties in determining its application potential (Chiu et al., 2003).
Chemical Properties Analysis
The chemical properties of Bisindolylmaleimide X hydrochloride, such as its reactivity with other compounds and its fluorescence and chemiluminescence characteristics, have been extensively studied. Notably, bisindolylmaleimides with expanded pi-conjugation and specific modifications at the maleimide moiety exhibit large Stokes shifts and long-lasting chemiluminescence, underscoring their chemical versatility (Nakazono et al., 2007).
Scientific Research Applications
Anti-Cancer Therapy and PKC Inhibition : Bisindolylmaleimide derivatives, including Bisindolylmaleimide X hydrochloride, were initially recognized as PKC inhibitors. These compounds have been found to exhibit potential in anti-cancer therapy by targeting various signaling molecules, demonstrating proapoptotic properties, and facilitating both intrinsic and extrinsic apoptosis pathways (Pająk, Orzechowska, Gajkowska, & Orzechowski, 2008).
Proteome-wide Identification of Cellular Targets : A proteomics approach revealed that bisindolylmaleimide compounds, including Bisindolylmaleimide X, interact with various cellular targets beyond PKC, such as Ste20-related kinase, cyclin-dependent kinase 2 (CDK2), adenosine kinase, and quinone reductase type 2. These findings provide insights into the broader cellular effects of bisindolylmaleimide compounds (Brehmer et al., 2004).
Facilitation of Tumor Necrosis Factor Receptor Family-mediated Cell Death : Studies have shown that bisindolylmaleimides, including Bisindolylmaleimide IX, potentiate tumor necrosis factor (TNF) receptor family-mediated apoptosis in various cell types. This effect is achieved through mechanisms such as transcription inhibition, p53 accumulation, and caspase activity induction, suggesting their potential in facilitating apoptosis in cancer therapy (Rokhlin, Glover, Taghiyev, Guseva, Seftor, Shyshynova, Gudkov, & Cohen, 2002).
Fluorescence and Chemiluminescence Properties : Bisindolylmaleimide derivatives have been found to exhibit unique fluorescence and chemiluminescence properties, making them of interest for applications in imaging and diagnostics (Li, Xu, Wang, & Son, 2012).
Inhibitor of Transcription and Apoptosis Induction : Bisindolylmaleimide IX has been shown to act as an inhibitor of transcription and an inducer of apoptosis, making it a potential therapeutic agent for cancer cells resistant to conventional treatments (Rokhlin & Cohen, 2003).
Autophagy and Apoptosis in Cancer Cells : Studies on bisindolylmaleimide alkaloid BMA-155Cl, a derivative, revealed its potential in inducing autophagy and apoptosis in human hepatocarcinoma HepG-2 cells. The NF-κB p65 pathway was identified as a key mediator in this process, suggesting the therapeutic potential of these compounds in cancer treatment (Sun et al., 2017).
Future Directions
Bisindolylmaleimide-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They are widely recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Therefore, it is imperative to discover new chemical entities to address new targets .
properties
IUPAC Name |
3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide X hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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